4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid
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Overview
Description
4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid typically involves the reaction of trifluoroacetic acid derivatives with thienyl-containing compounds under controlled conditions. One common method includes the use of trifluoroacetic anhydride and thiophene derivatives in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or thiols.
Scientific Research Applications
4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid involves its interaction with molecular targets through its trifluoromethyl and thienyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2-Thenoyltrifluoroacetone
Comparison: 4,4,4-Trifluoro-3-(2-thienyl)-(E)-crotonic acid is unique due to its specific combination of trifluoromethyl and thienyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F3O2S |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(E)-4,4,4-trifluoro-3-thiophen-2-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)5(4-7(12)13)6-2-1-3-14-6/h1-4H,(H,12,13)/b5-4- |
InChI Key |
WQVDWYJYKVJHLQ-PLNGDYQASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C(=O)O)/C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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